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molecular formula C13H11NO4 B8413059 4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate CAS No. 60470-81-7

4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate

Cat. No. B8413059
M. Wt: 245.23 g/mol
InChI Key: IIFDOCUPPJXLMD-UHFFFAOYSA-N
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Patent
US05684186

Procedure details

12.2 g of 4-hydroxybenzaldehyde, 13.9 g of N-acetylglycine, 15.6 g of sodium acetate, and 51.0 g of acetic anhydride were mixed, and the mixture was stirred at 120° C. for 5 hours. After the reaction, the reaction mixture was cooled to room temperature, and 50 ml of ice-water was added thereto, followed by stirring for 1 hour. The precipitated crystals were collected by filtration and washed with 100 ml of water. The resulting crystals were vacuum dried to give 22.0 g of 4-(4-acetoxybenzylidene)-2-methyloxazol-5(4H)-one as yellow crystals.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([NH:13][CH2:14][C:15]([OH:17])=[O:16])(=O)[CH3:11].[C:18]([O-])(=[O:20])[CH3:19].[Na+].C(OC(=O)C)(=O)C>>[C:18]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[C:15](=[O:16])[O:17][C:10]([CH3:11])=[N:13]2)=[CH:4][CH:3]=1)(=[O:20])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
51 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C2N=C(OC2=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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